Ethylnorepinephrine

Bronchodilation Guinea Pig Histamine Challenge Pulmonary Pharmacology

Researchers requiring a catecholamine with balanced α1/β2 activity for SAR or in vivo studies often face limited sourcing. Ethylnorepinephrine (CAS 536-24-3) fills this niche. - Unique intermediate α1/β selectivity-distinct from norepinephrine or isoproterenol-for isolating receptor-mediated effects []. - Lower acute IV toxicity (LD50 comparable to isoproterenol) enables higher dose escalation vs. epinephrine []. - N-ethyl substitution preserves α1-mediated splenic contraction, enabling SAR benchmarking []. Supplied with rigorous QC to ensure reliable batch-to-batch consistency.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 536-24-3
Cat. No. B1217146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylnorepinephrine
CAS536-24-3
Synonymsutanephrine
ethylnorepinephrine
ethylnorepinephrine hydrochloride
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)N
InChIInChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3
InChIKeyLENNRXOJHWNHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylnorepinephrine: Procurement and Class Overview


Ethylnorepinephrine (CAS 536-24-3, C₁₀H₁₅NO₃, MW 197.23) is a synthetic sympathomimetic amine belonging to the catecholamine class, structurally derived from norepinephrine via N-ethyl substitution [1][2]. The compound exists as a racemic mixture and is commercially supplied as the hydrochloride salt (CAS 3198-07-0, MW 233.69) for enhanced aqueous solubility [3]. It activates both α and β adrenergic receptors and is historically classified as a bronchodilator under the INN butanefrine [1][4]. Key physicochemical identifiers for procurement verification include a melting point of 195–200 °C (decomposition), water solubility, and the InChIKey LENNRXOJHWNHSD-UHFFFAOYSA-N [5][6].

Ethylnorepinephrine vs. Norepinephrine, Epinephrine & Isoproterenol


Ethylnorepinephrine occupies a distinct pharmacological niche among catecholamines due to its unique combination of α₁-adrenergic efficacy and attenuated β₁-cardiac chronotropic activity relative to its N-isopropyl and N-methyl analogs [1][2]. Unlike norepinephrine, which exhibits potent α₁-mediated vasopressor effects with minimal β₂ bronchodilation, and unlike isoproterenol, which provides robust β₁/β₂ agonism but negligible α₁ activity, ethylnorepinephrine's N-ethyl substitution confers a balanced α/β activation profile that is quantitatively distinct [1][3]. Generic substitution with in-class compounds such as phenylephrine (pure α₁ agonist) or isoproterenol (non-selective β agonist) will not replicate the same receptor activation signature, confounding experimental outcomes in cardiovascular, respiratory, or structure-activity relationship studies where this intermediate α₁/β ratio is the variable of interest [1][4].

Ethylnorepinephrine: Quantitative Differentiation Evidence


Bronchodilator Potency vs. Norepinephrine & Isoproterenol

In a guinea pig model of histamine-induced bronchospasm, ethylnorepinephrine (ethylnoradrenaline) demonstrated a bronchodilator potency intermediate between norepinephrine and phenylephrine. The rank order of potency was: isoprenaline > adrenaline > noradrenaline > orciprenaline > ethylnoradrenaline > phenylephrine > amphetamine = tyramine > ephedrine [1]. This positions ethylnorepinephrine as a bronchodilator approximately one to two orders of magnitude less potent than isoproterenol, but retains significant efficacy, unlike the pure α-agonist phenylephrine which was inactive under hypercapnic conditions (10% CO₂ ventilation) [1].

Bronchodilation Guinea Pig Histamine Challenge Pulmonary Pharmacology

Alpha-1 Splenic Contraction vs. Isoproterenol

In anesthetized dogs, ethylnorepinephrine (butanephrine) produced primary splenic contraction comparable to epinephrine and levarterenol (norepinephrine), an effect mediated by α₁-adrenoceptor activation and prevented by adrenergic blockade but not ganglionic blockade [1]. In contrast, isoproterenol (Isuprel) and the N-isopropyl derivative of ethylnorepinephrine (Win-3046) induced only reflex splenic contraction secondary to their depressor actions, an effect abolished by ganglionic blockade [1]. This demonstrates that ethylnorepinephrine retains functional α₁-agonist activity at the splenic capsule, whereas isoproterenol does not.

Alpha-1 Adrenergic Activity Splenic Contraction Cardiovascular Pharmacology

Acute IV Toxicity vs. Epinephrine & Norepinephrine

In mouse acute intravenous toxicity studies, ethylnorepinephrine and its derivatives exhibited LD₅₀ values comparable to isoproterenol (Isuprel) and were significantly less toxic than either epinephrine or l-arterenol (norepinephrine) [1]. The authors explicitly state: 'The ethylnorepinephrine derivatives have an acute intravenous toxicity (mouse) comparable to that of Isuprel and are much less toxic than epinephrine or l-arterenol' [1]. While precise LD₅₀ values are not tabulated in the abstract, the relative toxicity ranking provides a clear safety margin differentiation for in vivo dosing considerations.

Acute Toxicity Catecholamine Safety In Vivo Toxicology

Cardiac Chronotropic Potency vs. Isoproterenol

In barbitalized dogs, ethylnorepinephrine increased heart rate but was 'considerably less effective than Isuprel' (isoproterenol) [1]. The study further quantifies that Isuprel is approximately 40–80 times more effective at increasing heart rate than it is as a bronchodilator, whereas WIN 3046 and WIN 515 (ethylnorepinephrine analogs) show a narrower ratio, suggesting that cardiac stimulation as an undesirable side effect would be less likely with therapeutic doses of these ethylnorepinephrine derivatives than with Isuprel [1]. Ethylnorepinephrine itself was less potent than its N-isopropyl analog (WIN 3046) in increasing heart rate [1].

Heart Rate Beta-1 Adrenoceptor Cardiac Chronotropy

Ethylnorepinephrine: Key Application Scenarios


α₁ Agonism without Full β₁ Cardiac Drive

Ethylnorepinephrine is indicated for in vivo cardiovascular experiments (e.g., anesthetized dog or rodent models) where α₁-adrenoceptor-mediated effects such as splenic contraction or vascular tone are the primary endpoint, but full β₁-cardiac chronotropic stimulation as seen with isoproterenol is undesirable [1][2]. The compound's primary splenic contraction activity, comparable to norepinephrine and epinephrine but absent in isoproterenol, enables investigators to isolate α₁-mediated responses without the confounding reflex bradycardia associated with pure α-agonists like phenylephrine or the pronounced tachycardia caused by isoproterenol [1].

Intermediate Bronchodilation in Normocapnic Conditions

Ethylnorepinephrine serves as a bronchodilator of intermediate potency (ranked 5 of 9 sympathomimetic amines) in histamine-challenged guinea pig models under normocapnic ventilation [2]. This profile is valuable for researchers investigating the relationship between bronchodilator efficacy and α/β receptor balance, or for studies requiring a bronchodilator that retains α-adrenergic activity, unlike the pure β-agonist isoproterenol or the α/β-mixed but more potent adrenaline [2]. Note that efficacy diminishes under hypercapnic conditions (10% CO₂), a consideration for experimental design [2].

In Vivo Toxicology with Reduced Lethality

Ethylnorepinephrine is advantageous for acute in vivo toxicology and safety pharmacology studies in mice where the high lethality of epinephrine or norepinephrine would limit dose escalation or confound cardiovascular safety margins [1]. The compound's acute intravenous toxicity (LD₅₀) is comparable to isoproterenol and substantially lower than epinephrine or l-arterenol, enabling higher dose administration for mechanism-of-action or target-engagement studies without early mortality [1].

SAR Studies: N-Alkyl Substitution in Catecholamines

Ethylnorepinephrine (N-ethyl substitution) is a critical reference compound in SAR investigations of catecholamine adrenoceptor selectivity. Paired with norepinephrine (N-unsubstituted), epinephrine (N-methyl), and isoproterenol (N-isopropyl), it enables systematic analysis of how increasing N-alkyl bulk modulates the α₁/β selectivity ratio [2][3]. The Lands et al. (1950) dataset explicitly compares ethylnorepinephrine with its N-isopropyl analog (WIN 3046), demonstrating that N-ethyl substitution preserves α₁ activity (primary splenic contraction) while N-isopropyl substitution abolishes it [3], a foundational observation for medicinal chemistry programs targeting adrenoceptor subtypes.

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